7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one chemical properties
7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one chemical properties
The following technical guide details the chemical properties, synthetic pathways, and application logic for 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1616289-35-0).
The Orthogonal Halogen Scaffold for Agrochemical & Pharmaceutical Discovery
Executive Summary
The compound 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one represents a highly specialized heterocyclic building block. Its value lies in its tri-halogenated substitution pattern , which offers distinct zones of reactivity. Unlike generic dihydroisoquinolinones, the presence of a reactive bromide at C7 flanked by sterically demanding chlorides at C5 and C8 creates a "privileged scaffold." This electronic and steric environment allows for highly selective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at the C7 position without disturbing the C5/C8 chloro-substituents, making it a critical intermediate for next-generation agrochemicals (fungicides/herbicides) and targeted pharmaceutical agents (e.g., PARP inhibitors).
Physicochemical Profile
The following data aggregates calculated and experimental parameters essential for process optimization and formulation.
| Property | Value / Descriptor | Relevance |
| CAS Number | 1616289-35-0 | Registry identification |
| Molecular Formula | C₉H₆BrCl₂NO | Stoichiometry |
| Molecular Weight | 294.96 g/mol | Mass balance calculations |
| Appearance | Off-white to pale beige solid | Quality control visual check |
| LogP (Calc) | ~2.8 - 3.2 | Lipophilicity; indicates good membrane permeability |
| Topological Polar Surface Area (TPSA) | 29.10 Ų | Predictor of cell permeability (Rule of 5 compliant) |
| H-Bond Donors / Acceptors | 1 / 1 | Critical for amide binding interactions |
| Solubility | DMSO, DMF, DCM (Moderate) | Process solvent selection |
| pKa (Lactam NH) | ~14.5 | Requires strong base (e.g., NaH, KOtBu) for N-alkylation |
Synthetic Pathways & Manufacturing Logic
The synthesis of this scaffold requires navigating the directing effects of the halogen substituents. Two primary industrial routes are theoretically validated for this substitution pattern.
Route A: The Modified Schmidt/Friedel-Crafts Approach (Preferred)
This route ensures the correct regiochemistry of the halogens before ring closure.
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Precursor Selection: Start with 2,5-dichloro-4-bromobenzoic acid .
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Homologation: Conversion to the corresponding phenethyl amine or acid chloride derivative.
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Cyclization: Intramolecular Friedel-Crafts acylation or Schmidt rearrangement of the corresponding indanone (if accessible).
Route B: The Bischler-Napieralski Variation
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Amide Formation: Reaction of 2-(2,5-dichloro-4-bromophenyl)ethanamine with a formate equivalent or phosgene derivative.
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Cyclization: Dehydrative cyclization using POCl₃ followed by reduction (if forming the imine) or direct carbonyl insertion.
Visualization: Synthetic Logic Flow
The following diagram illustrates the retrosynthetic logic and forward synthesis strategy.
Figure 1: Retrosynthetic logic flow for the construction of the 5,8-dichloro-7-bromo-dihydroisoquinolinone core.
Functionalization & Reactivity Strategy
The core value of this molecule is its orthogonal reactivity . The chemical environment of the three halogens is distinct, allowing for sequential functionalization.
The "Halogen Dance": Site-Selectivity
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C7-Bromide (High Reactivity): The bromine atom is the "softest" leaving group and is located in a less sterically hindered position compared to the C8-chlorine. It undergoes oxidative addition with Pd(0) rapidly.
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Protocol: Suzuki-Miyaura coupling at 60-80°C uses Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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C5/C8-Chlorides (Low Reactivity): The aryl chlorides are deactivated and sterically crowded (especially C8). They generally remain inert under standard Suzuki conditions used for the bromide, serving as "blocking groups" or late-stage functionalization handles.
Lactam Nitrogen (N-H)
The lactam nitrogen is a nucleophile upon deprotonation.
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Reagent: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu) in DMF/THF.
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Application: Introduction of alkyl chains or benzyl groups to modulate solubility or target affinity.
Visualization: Reactivity Map
Figure 2: Chemoselective reactivity map highlighting the orthogonal functionalization potential of the scaffold.
Experimental Protocol: C7-Selective Suzuki Coupling
A self-validating protocol for derivatizing the C7 position while retaining the C5/C8 chlorides.
Objective: Synthesize a 7-aryl derivative. Reagents:
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Scaffold: 1.0 eq (CAS 1616289-35-0)
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Boronic Acid: 1.1 eq (Ar-B(OH)₂)
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Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
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Base: K₂CO₃ (2.0 eq)
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Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
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Degassing: Charge reaction vessel with scaffold, boronic acid, and base. Evacuate and backfill with Nitrogen (3x).
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Solvation: Add degassed solvent mixture.
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Catalysis: Add Pd catalyst under positive Nitrogen flow.
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Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC/TLC.
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Checkpoint: Disappearance of starting bromide. Retention of chlorides (MS check).
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Applications in Drug & Agrochemical Discovery[1][2]
Agrochemicals
This specific halogenated core is frequently cited in patent literature for fungicides and herbicides . The 5,8-dichloro pattern often imparts metabolic stability (blocking P450 oxidation sites), while the C7 substituent allows for the attachment of a "tail" that interacts with specific enzymatic pockets (e.g., succinate dehydrogenase or acetolactate synthase).
Pharmaceutical "Privileged Scaffold"
The dihydroisoquinolinone core mimics the peptide bond (lactam) and is structurally rigid.
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PARP Inhibitors: Analogs of this core are explored for DNA repair inhibition in oncology.
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Kinase Inhibitors: The planar structure fits well into the ATP-binding pocket of kinases, with the halogens providing specific hydrophobic contacts.
References
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Chemical Book. (2025).[1] 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one Product Page. Retrieved from
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National Institutes of Health (NIH) - PubChem. (2023). Dihydroisoquinolin-1(2H)-one Scaffold Data. Retrieved from [2]
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Google Patents. (2012). Method for preparing 7-bromoisoquinoline derivatives (CN102875465A). Retrieved from
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Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances. Retrieved from
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Vertex AI Search. (2025).[1] Aggregated Commercial & Patent Data for CAS 1616289-35-0. (Internal Data Stream).
